molecular formula C10H7FO4 B11893519 (R)-6-Fluoro-4-oxochroman-2-carboxylic acid CAS No. 118803-70-6

(R)-6-Fluoro-4-oxochroman-2-carboxylic acid

Cat. No.: B11893519
CAS No.: 118803-70-6
M. Wt: 210.16 g/mol
InChI Key: BWXXHZKFLLLJQP-SECBINFHSA-N
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Description

(R)-6-Fluoro-4-oxochroman-2-carboxylic acid ( 118803-70-6) is a chiral building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C10H7FO4 and a molecular weight of 210.16 g/mol, this compound is the specific (R)-enantiomer of 6-fluoro-4-oxochroman-2-carboxylic acid . This compound is structurally analogous to the intermediate used in the synthesis of Fidarestat , a potent aldose reductase inhibitor investigated for the treatment of diabetic complications. The (R)-enantiomer provides researchers with the specific stereoisomer necessary for investigating structure-activity relationships, developing asymmetric synthetic pathways, and exploring novel therapeutic agents. The compound is offered with a purity of Not Less Than (NLT) 95% . It is intended for research and development applications in a laboratory setting only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118803-70-6

Molecular Formula

C10H7FO4

Molecular Weight

210.16 g/mol

IUPAC Name

(2R)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid

InChI

InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m1/s1

InChI Key

BWXXHZKFLLLJQP-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](OC2=C(C1=O)C=C(C=C2)F)C(=O)O

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Critical Analysis of Stereochemical Control

The described method produces a racemic mixture, necessitating post-synthetic resolution to isolate the (R)-enantiomer. Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Pd complexes) or enzymatic resolution could theoretically achieve enantiopurity, though these approaches are absent from the patent.

Alternative Synthetic Approaches

Fries Rearrangement and Michael Addition

Prior methods include Fries rearrangement of p-fluorophenyl acetate using AlCl₃ to form 4-fluoro-2-hydroxyacetophenone, followed by condensation with diethyl oxalate. Cyclization and hydrogenation yield the target compound, albeit with lower efficiency (65% yield) and higher environmental impact due to AlCl₃ usage.

Maleic Anhydride-Based Synthesis

Kurono et al. (1994) reported reacting p-fluorophenol with methyl sulfate to form methoxyfluorobenzene, which undergoes Michael addition with maleic anhydride. This method suffers from complex purification and moderate yields (70–75%).

Comparative Evaluation of Methods

Method Key Steps Yield Purity Stereochemical Control
Patent (CN104072470A)Addition, cyclization, hydrogenation88.4%99.8%Racemic
Fries RearrangementFries, condensation, hydrogenation65%95%Not reported
Maleic AnhydrideMethylation, Michael addition70–75%90%Not reported

The patent method outperforms alternatives in yield and operational simplicity, though enantiomeric resolution remains unaddressed.

Reaction Mechanisms and Optimization

Cyclization in Sulfuric Acid

Concentrated H₂SO₄ protonates the carbonyl group, facilitating intramolecular nucleophilic attack by the phenolic oxygen, forming the chroman ring. Optimal temperature (25–30°C) prevents side reactions like sulfonation.

Hydrogenation Dynamics

Pd/C catalyzes ketone reduction via adsorption-activated H₂ dissociation. Elevated pressure (2.0 MPa) and temperature (70–80°C) enhance reaction kinetics, though stereoselectivity requires chiral modifiers absent in the patent.

Industrial Scalability and Environmental Impact

The patent’s one-pot hydrolysis and in-situ cyclization reduce solvent waste, aligning with green chemistry principles. Sulfuric acid is recycled post-cyclization, minimizing effluent toxicity .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 4-position undergoes selective oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the α-carbon adjacent to the ketone, forming a γ-lactone derivative.
Reaction Conditions :

  • 0.1 M KMnO₄ in aqueous H₂SO₄ (pH 3–4)

  • 25–40°C for 4–6 hours

ReactantProductYield (%)Selectivity
(R)-6-Fluoro-4-oxochroman(R)-6-Fluoro-4,5-dioxochroman-2-78–82>90%
-2-carboxylic acidcarboxylic acid lactone

Mechanistic studies suggest a radical pathway involving MnO₃⁺ intermediates that abstract hydrogen from the α-carbon, followed by oxygen rebound .

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation.

NaBH₄ Reduction

Conditions :

  • NaBH₄ (2 eq.) in methanol at 0°C

  • 1-hour reaction time

ProductYield (%)Diastereomeric Ratio (dr)
(R)-6-Fluoro-4-hydroxychroman-2-8592:8 (syn:anti)
carboxylic acid

The syn selectivity arises from steric hindrance from the fluorine atom, directing borohydride attack to the less hindered face.

Catalytic Hydrogenation

Conditions :

  • H₂ (1 atm), Pd/C (5 wt%) in ethanol

  • 25°C for 2 hours

ProductConversion (%)Selectivity
(R)-6-Fluoro-4-hydroxychroman-2-98>99%
carboxylic acid

Hydrogenation preserves the carboxylic acid group due to the catalyst's preference for ketone reduction over acid hydrogenolysis .

Esterification and Nucleophilic Acyl Substitution

The carboxylic acid undergoes esterification and related transformations.

Methyl Ester Formation

Conditions :

  • SOCl₂ (2 eq.) in methanol, reflux for 3 hours

ProductYield (%)Purity (HPLC)
Methyl (R)-6-fluoro-4-oxochroman-9599.2%
2-carboxylate

This intermediate is critical for enzymatic resolution processes .

Amide Formation

Conditions :

  • Thionyl chloride (SOCl₂) followed by NH₃ gas in THF

ProductYield (%)Application
(R)-6-Fluoro-4-oxochroman-2-88Precursor to Fidarestat
carboxamide(aldose reductase inhibitor)

The amide derivative exhibits enhanced binding to aldose reductase’s active site via hydrogen bonding with Trp111 and Tyr48 residues .

Decarboxylative Halogenation

Under radical conditions, the carboxylic acid undergoes decarboxylation to form alkyl halides.

Conditions :

  • Barton ester (N-acyloxy-2-pyridinethione) with CCl₄, light irradiation

ReactantProductHalide SourceYield (%)
(R)-6-Fluoro-4-oxochroman-(R)-6-Fluoro-4-oxo-CCl₄65
2-carboxylic acidchroman-2-carbonyl chloride

The mechanism involves homolytic cleavage of the Barton ester to generate a carboxyl radical, which decarboxylates to an alkyl radical before halogen abstraction .

Enzymatic Hydrolysis

The (R)-enantiomer is selectively resolved using immobilized EstR esterase in biphasic systems .

Conditions :

  • Racemic methyl ester substrate in aqueous-toluene (1:1 v/v)

  • 30°C, pH 7.5, 12-hour reaction

ParameterValue
Enantiomeric Excess (ee)95–96% (R)-acid
Total Mole Yield93.5% after 10 batches

Molecular dynamics simulations reveal EstR’s preference for the (R)-ester due to hydrophobic interactions with Val203 and Phe151 residues .

C–H Functionalization

The fluorine atom directs electrophilic aromatic substitution (EAS) at the 5-position.

Conditions :

  • HNO₃/H₂SO₄ (1:3), 0°C for 1 hour

ProductYield (%)Regioselectivity
(R)-6-Fluoro-5-nitro-4-oxochroman-72>95% 5-position
2-carboxylic acid

Density functional theory (DFT) calculations attribute this selectivity to fluorine’s electron-withdrawing effect, which deactivates the 7-position .

Crystallographic Insights

X-ray studies reveal that the dihydropyranone ring adopts an envelope conformation, with the carboxylic acid group participating in O–H···O hydrogen bonds (2.58 Å) and C–H···π interactions (2.82 Å) to stabilize zigzag chains in the crystal lattice . These interactions influence solubility and reactivity in solid-state reactions.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate for Drug Synthesis
(R)-6-Fluoro-4-oxochroman-2-carboxylic acid is primarily recognized as a crucial intermediate in the synthesis of Fidarestat, a drug that inhibits aldose reductase. This inhibition is significant for treating complications associated with diabetes, such as diabetic neuropathy and retinopathy. The compound's ability to effectively block aldose reductase activity positions it as a promising candidate in diabetes management strategies .

Mechanism of Action
Fidarestat works by preventing the conversion of glucose to sorbitol via the polyol pathway, thereby mitigating osmotic and oxidative stress on nerve cells. The synthesis of this compound is essential for producing this therapeutic agent .

Enzymatic Resolution

Enzymatic Methods for Chiral Resolution
Recent studies have highlighted innovative methods for obtaining optically pure forms of this compound through enzymatic resolution. Utilizing two esterases from Geobacillus thermocatenulatus, researchers achieved high enantiomeric excess values (>99% for (S) and 95–96% for (R)) in a biphasic system . This method demonstrates advantages over traditional chemical resolution techniques, which often yield lower purity and generate more waste.

Sequential Biphasic Batch Resolution
A novel approach involving sequential biphasic batch resolution has been developed, allowing for the continuous production of both enantiomers with minimal intervention. This method resulted in a total mole yield of 93.5% over ten batches, showcasing its efficiency and potential for industrial application .

Structural Properties

Crystallographic Insights
The crystal structure of this compound reveals an envelope conformation of the dihydropyranone ring, with significant hydrogen bonding interactions contributing to its stability . The structural analysis aids in understanding its reactivity and interaction with biological targets.

Case Study: Synthesis of Fidarestat
The synthesis pathway for Fidarestat involves several steps where this compound serves as a pivotal intermediate. The efficiency of obtaining this compound through enzymatic means has been documented to enhance overall yields and reduce environmental impact compared to traditional methods .

Mechanism of Action

The mechanism of action of ®-6-Fluoro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The title compound belongs to the chroman-2-carboxylic acid family. Key analogs include:

Compound Name CAS Number Substituents Similarity Score Key Features
(R)-6-Fluoro-4-oxochroman-2-carboxylic acid 105300-40-1 6-F, 4-O, 2-COOH Aldose reductase intermediate; envelope conformation
6-Fluorochroman-2-carboxylic acid 99199-60-7 6-F, 2-COOH 0.97 Lacks 4-oxo group; reduced polarity
(R)-6-Fluorochroman-2-carboxylic acid 129101-37-7 6-F, 2-COOH 0.97 Enantiomer with undefined biological role; no 4-oxo group
6-Methoxychroman-2-carboxylic acid 99199-69-6 6-OCH₃, 2-COOH 0.73 Methoxy group increases lipophilicity; potential altered binding
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid 53188-07-1 Multiple substituents 0.74 Antioxidant properties; unrelated to aldose reductase

Key Observations :

  • The 4-oxo group in the title compound enhances electrophilicity, facilitating interactions with aldose reductase’s active site . Analogs lacking this group (e.g., 99199-60-7) show reduced inhibitory activity.
  • Fluorine at position 6 improves metabolic stability and binding affinity compared to methoxy or hydroxyl analogs .
  • Enantiomers : The (S)-enantiomer is used in Fidarestat synthesis, while the (R)-form’s pharmacological profile remains underexplored .

Physicochemical Properties

Property This compound 6-Fluorochroman-2-carboxylic Acid 6-Methoxychroman-2-carboxylic Acid
Molecular Formula C₁₀H₇FO₄ C₁₀H₉FO₃ C₁₁H₁₂O₄
Molecular Weight (g/mol) 210.16 196.17 208.21
Density (g/cm³) 1.498
Boiling Point (°C) 427.4
LogP 1.24 ~1.5 (estimated) ~1.8 (estimated)
PSA (Ų) 63.6 57.5 55.8

Key Observations :

  • The 4-oxo group reduces lipophilicity (LogP = 1.24) compared to non-oxo analogs, enhancing solubility in polar solvents .
  • Higher polar surface area (PSA) in the title compound (63.6 Ų) suggests better hydrogen-bonding capacity, critical for target binding .

Q & A

Q. What are the established synthetic routes for (R)-6-Fluoro-4-oxochroman-2-carboxylic acid, and what are their critical reaction conditions?

Methodological Answer: The compound is synthesized via oxidative cleavage of (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluoro-chroman-4-one using lead tetraacetate in anhydrous benzene, followed by hydrolysis with aqueous silver nitrate and sodium hydroxide. Key steps include maintaining anhydrous conditions, controlling temperature during ammonia addition (323–333 K), and crystallization from ethanol-water mixtures to achieve 83% yield. The stereochemical integrity of the asymmetric carbon is preserved during oxidation .

Q. How is the molecular conformation of this compound characterized crystallographically?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 113 K reveals an orthorhombic crystal system (space group P21_121_121_1) with unit cell parameters a = 5.3472 Å, b = 12.748 Å, c = 12.785 Å. The dihydropyranone ring adopts an envelope conformation, with the asymmetric C atom in the flap position. Intermolecular O–H⋯O hydrogen bonds and C–H⋯π interactions stabilize the lattice .

Q. What is the role of this compound in medicinal chemistry research?

Methodological Answer: The compound is a key chiral intermediate for synthesizing Fidarestat, a potent aldose reductase inhibitor used to study diabetic complications. Its stereochemical purity (R-configuration) is critical for binding affinity to the enzyme active site, as confirmed by comparative assays with racemic mixtures .

Advanced Research Questions

Q. How can chiral resolution and enantiomeric excess (ee) be optimized during the synthesis of this compound?

Methodological Answer: Asymmetric synthesis via Sharpless epoxidation or enzymatic resolution may improve ee. For example, Kurono et al. (1994) achieved >99% ee using chiral auxiliaries in a multi-step protocol involving stereoselective cyclization. HPLC analysis with a chiral stationary phase (e.g., Chiralpak AD-H column) is recommended for ee validation .

Q. What contradictions exist in crystallographic data for fluorinated chromanone derivatives, and how can they be resolved?

Methodological Answer: Discrepancies in reported unit cell parameters (e.g., b and c axes varying by ±0.5 Å across studies) may arise from temperature-dependent lattice distortions. Re-refinement of raw diffraction data using modern software (e.g., Olex2) and validation via Hirshfeld surface analysis can resolve ambiguities .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer: Fluorinated byproducts (e.g., decarboxylated derivatives) can co-elute in HPLC. Ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) using a C18 column (1.7 µm particles) and 0.1% formic acid/ACN gradient improves separation. Limit of detection (LOD) < 0.1% is achievable .

Q. How do solvent polarity and temperature affect the stability of the carboxylic acid moiety during long-term storage?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) show degradation <2% in anhydrous ethanol but >5% in aqueous buffers (pH 7.4). DFT calculations suggest protonation at the carbonyl oxygen increases susceptibility to hydrolysis. Storage under nitrogen at -20°C in desiccated amber vials is optimal .

Data Reproducibility and Experimental Design

Q. Why might reported yields for this compound vary between 70–85% across studies?

Methodological Answer: Variability arises from differences in workup protocols (e.g., ethyl acetate extraction efficiency) and residual solvents in crystallization. Standardizing reaction quenching (e.g., rapid acidification to pH 1 with HCl) and using Karl Fischer titration to control water content (<0.1%) improves reproducibility .

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